6-Chloro-2,7-naphthyridin-1(2H)-one

描述

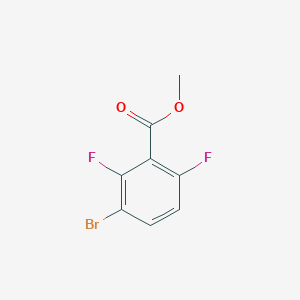

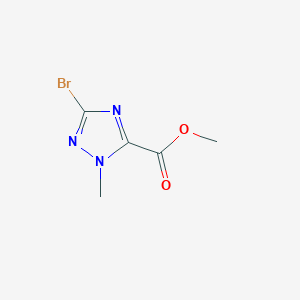

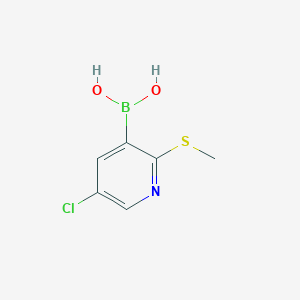

6-Chloro-2,7-naphthyridin-1(2H)-one, also known as 6-chloro-2,7-naphthyridin-1(2H)-one or 6-Chloro-2H-[2,7]naphthyridin-1-one, is a chemical compound with the molecular formula C8H5ClN2O . Its molecular weight is 180.59 .

Synthesis Analysis

The synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one involves a multi-step reaction . The process starts with isopropyl alcohol and proceeds through several stages involving hydrogen chloride, water, hydrazine hydrate, and sodium hydroxide . The reaction conditions vary at each step, with temperatures ranging from room temperature to 65°C .Molecular Structure Analysis

The molecular structure of 6-Chloro-2,7-naphthyridin-1(2H)-one consists of 12 heavy atoms, including 10 aromatic heavy atoms . It has no rotatable bonds, two hydrogen bond acceptors, and one hydrogen bond donor .Physical And Chemical Properties Analysis

6-Chloro-2,7-naphthyridin-1(2H)-one has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.47 . It is soluble in water with a solubility of 0.804 mg/ml .科学研究应用

Visible-Light Mediated Carbamoyl Radical Addition to Heteroarenes

Specific Scientific Field

This research is in the field of Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

The compound “6-Chloro-2,7-naphthyridin-1(2H)-one” is used in a process called “Visible-Light Mediated Carbamoyl Radical Addition to Heteroarenes”. This process involves the addition of carbamoyl radicals to heteroarenes under the influence of visible light .

Methods of Application or Experimental Procedures

The reactions for the Visible-Light Photocatalyzed Oxidation of Oxamic Acids were set up on bench-top in the open air and carried out in re-sealable test tubes with Teflon septa under an argon atmosphere. The reaction test tubes were cooled to room temperature prior to other operations. The solvents and the solutions of reagents/reactants were transferred via micro-syringe or plastic syringe (fitted with metal needle) into the reaction test tubes under a positive argon pressure. Photochemical reactions were performed with 455 nm (Castorama-blue LEDs (λ = 455 nm (± 15 nm), 12 V, 500 mA) .

Summary of the Results or Outcomes

Synthesis of 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylic acid

Specific Scientific Field

This research is also in the field of Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

The compound “6-Chloro-2,7-naphthyridin-1(2H)-one” is used in the synthesis of “3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylic acid”. This process involves several steps, including the addition of morpholine to a mixture of compounds .

Methods of Application or Experimental Procedures

The synthesis involves several steps. First, a solution of ethyl 4-cyano-3-iodo-5-(methylthio)thiophene-2-carboxylate (A) in CH2Cl2 is reacted with m-CPBA. The reaction mixture is filtered and the precipitate is washed with CH2Cl2. The combined organic layers are washed with 10% of aq. Na2S2O3, aq. NaHCO3 and brine, respectively .

In the next step, a suspension of the resulting mixture (B) in CH2Cl2 is reacted with morpholine. The mixture is stirred at room temperature for 16 hours. The solvent is removed in vacuo and the residue is poured into MeOH and stirred at 0 oC for 30 minutes. The precipitate is collected by filtration, washed with MeOH and dried in vacuum to give 4-Cyano-3-iodo-5-morpholin-4-yl-thiophene-2-carboxylic acid ethyl ester © .

Finally, a mixture of 4-Cyano-3-iodo-5-morpholin-4-yl-thiophene-2-carboxylic acid ethyl ester ©, (4-chlorophenyl)boronic acid, K2CO3 and Pd(PPh3)4 is reacted in DCE and ethanol. The reaction mixture is degassed with N2 for 15 minutes and stirred at reflux for 16 hours .

Summary of the Results or Outcomes

Synthesis of 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxamide

Summary of the Application

The compound “6-Chloro-2,7-naphthyridin-1(2H)-one” is used in the synthesis of “3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxamide”. This process involves several steps, including the addition of morpholine to a mixture of compounds .

安全和危害

6-Chloro-2,7-naphthyridin-1(2H)-one is labeled with the signal word "Warning" . It has hazard statements H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 . Protective measures include wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves .

属性

IUPAC Name |

6-chloro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJYDCYFBWNNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,7-naphthyridin-1(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)

![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)